Morpholine, 4-(mercaptoacetyl)-
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Overview
Description
Morpholine, 4-(mercaptoacetyl)- is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing both amine and ether functional groups
Preparation Methods
The synthesis of Morpholine, 4-(mercaptoacetyl)- typically involves the reaction of morpholine with mercaptoacetic acid or its derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with an α-haloacid chloride, such as chloroacetic acid chloride, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial production methods for morpholine derivatives often involve the use of diethanolamine and sulfuric acid. Diethanolamine undergoes dehydration and cyclization in the presence of concentrated sulfuric acid to yield morpholine, which can then be further functionalized to obtain Morpholine, 4-(mercaptoacetyl)- .
Chemical Reactions Analysis
Morpholine, 4-(mercaptoacetyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The mercaptoacetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholine, 4-(mercaptoacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing groups.
Industry: Morpholine derivatives are used as corrosion inhibitors, solvents, and intermediates in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Morpholine, 4-(mercaptoacetyl)- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the compound can interact with metal ions, forming stable complexes that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Morpholine, 4-(mercaptoacetyl)- can be compared with other morpholine derivatives such as:
Morpholine, 4-(acetyl)-: Lacks the mercapto group, resulting in different reactivity and applications.
Morpholine, 4-(hydroxyacetyl)-: Contains a hydroxy group instead of a mercapto group, leading to different chemical properties and uses.
Morpholine, 4-(methylthioacetyl)-:
The uniqueness of Morpholine, 4-(mercaptoacetyl)- lies in its mercapto group, which imparts distinct chemical reactivity and potential for forming stable complexes with metal ions .
Properties
IUPAC Name |
1-morpholin-4-yl-2-sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-6(5-10)7-1-3-9-4-2-7/h10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUXYBBFLCGNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358797 |
Source
|
Record name | Morpholine, 4-(mercaptoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94592-26-4 |
Source
|
Record name | Morpholine, 4-(mercaptoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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